molecular formula C10H6ClNO3 B12289738 2-(7-Chloro-3-indolyl)-2-oxoacetic Acid

2-(7-Chloro-3-indolyl)-2-oxoacetic Acid

Cat. No.: B12289738
M. Wt: 223.61 g/mol
InChI Key: LXIZWULUTDOOSU-UHFFFAOYSA-N
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Description

2-(7-Chloro-3-indolyl)-2-oxoacetic acid (CAS: 1026314-25-9) is an indole-derived compound featuring a chloro substituent at the 7-position of the indole ring and an oxoacetic acid group at the 3-position.

Properties

Molecular Formula

C10H6ClNO3

Molecular Weight

223.61 g/mol

IUPAC Name

2-(7-chloro-1H-indol-3-yl)-2-oxoacetic acid

InChI

InChI=1S/C10H6ClNO3/c11-7-3-1-2-5-6(4-12-8(5)7)9(13)10(14)15/h1-4,12H,(H,14,15)

InChI Key

LXIZWULUTDOOSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C2C(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Chloro-3-indolyl)-2-oxoacetic Acid typically involves the reaction of 7-chloroindole with oxalyl chloride, followed by hydrolysis. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction. The process can be summarized as follows:

    Step 1: 7-Chloroindole is reacted with oxalyl chloride in the presence of dichloromethane and pyridine.

    Step 2: The resulting intermediate is then hydrolyzed to yield 2-(7-Chloro-3-indolyl)-2-oxoacetic Acid.

Industrial Production Methods

Industrial production methods for 2-(7-Chloro-3-indolyl)-2-oxoacetic Acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(7-Chloro-3-indolyl)-2-oxoacetic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of substituted indole derivatives.

Scientific Research Applications

2-(7-Chloro-3-indolyl)-2-oxoacetic Acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7-Chloro-3-indolyl)-2-oxoacetic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations on the Indole Ring

Key structural analogs differ in substituent type and position on the indole ring. These variations influence physicochemical properties, reactivity, and bioactivity:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
2-(7-Chloro-3-indolyl)-2-oxoacetic acid Cl (7) C₁₀H₆ClNO₃ 223.61 Antimicrobial research
2-(7-Nitro-3-indolyl)-2-oxoacetic acid NO₂ (7) C₁₀H₆N₂O₅ 234.17 Enhanced electron-withdrawing effects
2-(4-Chloro-3-indolyl)-2-oxoacetic acid Cl (4) C₁₀H₆ClNO₃ 223.61 Altered regiochemistry may affect target binding
2-(7-Methyl-3-indolyl)-2-oxoacetic acid CH₃ (7) C₁₁H₉NO₃ 203.20 Reduced electronegativity; solubility studies
2-(7-Fluoro-3-indolyl)-2-oxoacetic acid F (7) C₁₀H₆FNO₃ 207.16 Smaller halogen; potential reduced toxicity

Key Observations :

  • Electron-Withdrawing Groups (Cl, NO₂): The 7-chloro and 7-nitro derivatives exhibit stronger electron-withdrawing effects, which may enhance acidity of the oxoacetic acid group and improve interactions with biological targets like enzymes .
  • Methyl vs. Halogen: The 7-methyl analog lacks electronegativity, leading to lower reactivity but improved solubility in non-polar solvents .

Derivatives: Esters vs. Acids

Esterification of the oxoacetic acid group modifies solubility and bioavailability:

Compound Name Functional Group Molecular Weight (g/mol) Application Notes
2-(7-Chloro-3-indolyl)-2-oxoacetic acid COOH 223.61 Direct biological activity
Ethyl 2-(7-Nitro-3-indolyl)-2-oxoacetate COOEt 265.20 Improved cell permeability
Methyl 2-(6-Methyl-3-indolyl)-2-oxoacetate COOMe 217.22 Prodrug development

Key Observations :

  • Ester Derivatives : Ethyl or methyl esters (e.g., ethyl 2-(7-nitro-3-indolyl)-2-oxoacetate) are often used as prodrugs, enhancing membrane permeability and metabolic stability .
  • Acid Form : The free carboxylic acid is critical for direct interactions with biological targets, such as enzyme active sites .

Comparison with Non-Indole Analogs

Aromatic System Variations

Replacing the indole ring with other aromatic systems alters electronic and steric properties:

Compound Name Aromatic Core Molecular Formula Key Features
2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid Naphthalene C₁₃H₁₀O₄ Extended conjugation; UV stability
2-(3,5-Difluorophenyl)-2-oxoacetic acid Phenyl C₈H₅F₂NO₃ Increased hydrophobicity
2-(4-Ethylphenyl)-2-oxoacetic acid Phenyl C₁₀H₁₀O₃ Alkyl substituent; industrial synthesis

Key Observations :

  • Naphthalene Derivatives : Exhibit enhanced UV absorption and stability, making them suitable for materials science applications .
  • Phenyl Analogs : Simpler structures with tunable substituents (e.g., ethyl, fluoro) for tailored hydrophobicity or reactivity .

Reactivity Trends

  • Oxoacetic Acid Group : Participates in nucleophilic reactions (e.g., amidation, esterification) to generate derivatives .
  • Substituent Effects: Electron-withdrawing groups (Cl, NO₂) increase the electrophilicity of the carbonyl carbon, enhancing reactivity in Michael additions or enzyme inhibition .

Biological Activity

2-(7-Chloro-3-indolyl)-2-oxoacetic acid, also known as 7-Chloroindole-3-acetic acid, is a derivative of indole-3-acetic acid, a significant plant hormone classified as an auxin. This compound exhibits diverse biological activities, including effects on plant growth and potential applications in medicinal chemistry. The presence of a chlorine atom at the 7th position of the indole ring enhances its biological profile, making it a subject of extensive research.

The primary target of 2-(7-Chloro-3-indolyl)-2-oxoacetic acid is interleukin-2 (IL-2) , a crucial cytokine in the immune response. The compound binds with high affinity to IL-2 receptors, influencing various biochemical pathways associated with cell proliferation and differentiation. Its interaction with IL-2 may contribute to its anti-inflammatory and anticancer properties.

Biochemical Pathways

Indole derivatives, including this compound, are known to play significant roles in cellular processes such as:

  • Cell Signaling : Modulation of signaling pathways involved in immune response.
  • Gene Expression : Alteration of transcription factors that regulate gene expression.
  • Enzyme Interactions : Potential inhibition or activation of enzymes involved in metabolic pathways.

Pharmacokinetics

Research indicates that 2-(7-Chloro-3-indolyl)-2-oxoacetic acid has high gastrointestinal absorption and can cross the blood-brain barrier, which is crucial for its potential therapeutic applications. Its pharmacokinetic profile suggests a favorable distribution within biological systems.

Biological Activities

The compound's biological activities are diverse and include:

  • Plant Growth Regulation :
    • Acts as an auxin, promoting cell elongation and division.
    • Influences processes such as root formation and fruit development.
  • Anti-inflammatory Effects :
    • Exhibits potential in reducing inflammation by modulating cytokine production.
    • May inhibit pathways leading to chronic inflammatory diseases.
  • Anticancer Properties :
    • Inhibits tumor cell proliferation in various cancer models.
    • Induces apoptosis in cancer cells through modulation of signaling pathways.

Research Findings

Recent studies have highlighted the compound's potential in various applications:

Case Study: Anticancer Activity

A study evaluated the effects of 2-(7-Chloro-3-indolyl)-2-oxoacetic acid on human cancer cell lines. The results indicated:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against breast and colon cancer cells.
  • Mechanism : Induction of apoptosis was observed through caspase activation and PARP cleavage.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Plant GrowthPromotes cell elongation
Anti-inflammatoryReduces IL-6 and TNF-alpha production
AnticancerInduces apoptosis in cancer cells

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